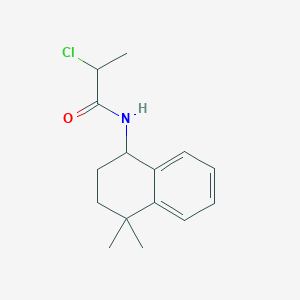

2-Chloro-N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related naphthalene derivatives has been described in the literature. For instance, a carbon-13 labelled N, N'-dimethyl 2-naphthaleneethanimidamide monohydrochloride, a potential psychotherapeutic agent, was synthesized from 2-methylnaphthalene in a multi-step process involving chlorination, bromination, and treatment with potassium cyanide, followed by a Pinner reaction and methylamine treatment, yielding the final product in an overall yield of 27% .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a chalcone derivative was optimized and analyzed using DFT B3LYP/6-311G (d,p) method, with spectral (IR, 1H and 13C NMR) properties compared with experimental results . Similarly, the molecular structure of another naphthalene derivative was characterized by FT-IR, Raman, and single-crystal X-ray diffraction techniques, with theoretical investigations supporting the experimental findings .

Chemical Reactions Analysis

The chemical reactivity of naphthalene derivatives can be inferred from studies on similar compounds. For instance, the synthesis of 1,2-diols from chalcones has been reported, indicating that naphthalene derivatives can undergo reactions leading to the formation of diols, which are characterized by spectral and X-ray diffraction studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are often determined experimentally and supported by theoretical calculations. The chalcone derivative mentioned earlier exhibited non-linear optical (NLO) properties and hepatoprotective potential, as evidenced by molecular docking studies . The compound's experimental and theoretical band gap, molecular interactions, and MEP plot were also analyzed . The crystallographic data of another naphthalene derivative provided insights into the molecular packing and stability within the crystal structure .

Scientific Research Applications

Synthesis and Characterization

- Facile Preparation of 1,2-Diols from Chalcones : A study by Obregón-Mendoza et al. (2015) discusses the structural characterization of compounds related to 2-Chloro-N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)propanamide through NMR spectroscopy and X-ray crystallography. These compounds are part of research aimed at exploring facile methods for preparing diols from chalcones, showcasing the versatility in synthesizing complex molecules with potential applications in various fields, including materials science and pharmaceuticals (Obregón-Mendoza et al., 2015).

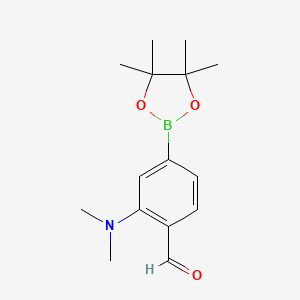

Photophysical Studies

- Fluorescence Microscopy with DDNP : Jacobson et al. (1996) synthesized 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), a fluorescent dye whose properties are similar in context to the target compound. This dye's fluorescence emission is sensitive to solvent polarity and viscosity, making it an ideal candidate for fluorescence microscopy without interference from cellular or tissue autofluorescence. Such studies are crucial for developing novel imaging agents that could be used in biological research and diagnostics (Jacobson et al., 1996).

Antimicrobial Activity

- N-(naphthalen-1-yl)propanamide Derivatives : Evren et al. (2020) synthesized new derivatives of N-(naphthalen-1-yl)propanamide and evaluated their antimicrobial activities. The study showcases the potential of these compounds, including structures related to 2-Chloro-N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)propanamide, in developing new antimicrobial agents. Such research is pivotal in the fight against drug-resistant bacteria and fungi, highlighting the compound's relevance in medicinal chemistry and pharmaceutical research (Evren et al., 2020).

Environmental Applications

- Dechlorination of Polychlorinated Organic Compounds : Matsunaga and Yasuhara (2005) explored the electrochemical reduction with electrochemically generated naphthalene radical anion for dechlorination of toxic chlorinated aromatic compounds. While not directly related to 2-Chloro-N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)propanamide, this study highlights the broader context of research into environmental remediation techniques that could be applicable to derivatives of naphthalene-based compounds. It emphasizes the compound's potential role in environmental science, particularly in detoxifying polluted environments (Matsunaga and Yasuhara, 2005).

properties

IUPAC Name |

2-chloro-N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO/c1-10(16)14(18)17-13-8-9-15(2,3)12-7-5-4-6-11(12)13/h4-7,10,13H,8-9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXTZUYHAKVRPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCC(C2=CC=CC=C12)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)

![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499926.png)

![1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol](/img/structure/B2499928.png)